2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole

Catalog No.
S3182467
CAS No.
2097899-17-5
M.F
C11H14N4O2S2
M. Wt
298.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl...

CAS Number

2097899-17-5

Product Name

2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole

IUPAC Name

2-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]triazole

Molecular Formula

C11H14N4O2S2

Molecular Weight

298.38

InChI

InChI=1S/C11H14N4O2S2/c16-19(17,11-4-2-8-18-11)14-7-1-3-10(14)9-15-12-5-6-13-15/h2,4-6,8,10H,1,3,7,9H2

InChI Key

XYRMJVNAFBWQDR-UHFFFAOYSA-N

SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CN3N=CC=N3

solubility

not available

The compound 2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a novel organic molecule featuring a triazole ring, a pyrrolidine moiety, and a thiophene-2-sulfonyl group. Its molecular formula is C12H14N4O2SC_{12}H_{14}N_4O_2S, and it has a molecular weight of approximately 286.33 g/mol. The presence of the thiophene and sulfonyl groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

  • Antimicrobial activity: The presence of the heterocyclic rings and the sulfonyl group might be explored for potential antimicrobial properties.
  • Enzyme inhibition: The molecule's ability to interact with specific enzymes could be studied for its potential therapeutic applications.
  • The sulfonyl group might exhibit mild acidity, requiring handling with appropriate precautions.
  • The aromatic rings could pose environmental concerns if the compound is not disposed of properly.

Medicinal Chemistry:

The triazole ring is a common pharmacophore found in many clinically used drugs []. Triazole-containing drugs exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor properties []. The incorporation of the thiophene moiety, another common heterocycle in medicinal chemistry, can further enhance the biological activity of the molecule. Therefore, the compound could be a promising candidate for further investigation and development of novel therapeutic agents.

Typical for triazoles and pyrrolidines, including:

  • Nucleophilic substitutions: The triazole ring can participate in nucleophilic attack due to its electron-deficient nature.
  • Reduction reactions: The sulfonyl group may be reduced to a sulfide under specific conditions.
  • Condensation reactions: The compound can react with other nucleophiles to form larger molecular frameworks.

These reactions highlight its versatility in synthetic organic chemistry.

Preliminary studies suggest that compounds containing triazole and pyrrolidine functionalities exhibit significant biological activities, including:

  • Antimicrobial properties: Many triazole derivatives are known for their effectiveness against fungal infections.
  • Anticancer activity: Certain pyrrolidine-based compounds have shown promise in inhibiting cancer cell proliferation.
  • Cardiovascular effects: Sulfonyl-containing compounds often interact with cardiovascular pathways, potentially serving as vasodilators or inhibitors of endothelin-converting enzyme.

The synthesis of 2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole can be achieved through several methods:

  • Click Chemistry: Utilizing azides and alkynes under copper-catalyzed conditions to form the triazole ring.
  • Pyrrolidine Formation: Starting from commercially available thiophene derivatives, followed by the introduction of the pyrrolidine group via nucleophilic substitution.
  • Sulfonylation: Introducing the thiophene sulfonyl group through sulfonation reactions on the pyrrolidine precursor.

These methods allow for the efficient construction of the desired compound with high yields.

The potential applications of this compound include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Material Science: Due to its unique structure, it may serve as a building block in polymer chemistry or materials with specific electronic properties.
  • Biochemical Research: Useful in studying biological pathways involving triazoles and pyrrolidines.

Interaction studies involving this compound could focus on:

  • Protein Binding Studies: Understanding how it interacts with target proteins related to its biological activity.
  • Enzyme Inhibition Assays: Evaluating its efficacy as an inhibitor for specific enzymes linked to disease states, particularly those involved in vascular regulation.
  • Cellular Uptake Studies: Investigating how well the compound penetrates cellular membranes and its subsequent effects on cellular processes.

Several compounds share structural similarities with 2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole. These include:

Compound NameStructureUnique Features
3-(5-chloro-thiophene-2-sulfonyl)-1-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridineStructureContains a chlorinated thiophene and additional pyrrole ring
(S)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-olStructureFeatures hydroxyl group providing different reactivity
N'-[(thiophen-2-yl)methyl]-pyrrolidineStructureLacks the triazole ring but shares the thiophenyl and pyrrolidine structure

Uniqueness

The uniqueness of 2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole lies in its specific combination of functional groups that may enhance its biological activity compared to similar compounds. The integration of the triazole moiety with a thiophenesulfonamide framework offers potential advantages in terms of solubility and bioavailability, making it an interesting candidate for further research and development in medicinal chemistry.

XLogP3

1.6

Dates

Last modified: 08-18-2023

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